2-Bromooxanthrene
CAS No.: 105906-36-3
Cat. No.: VC20741497
Molecular Formula: C12H7BrO2
Molecular Weight: 263.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105906-36-3 |
|---|---|
| Molecular Formula | C12H7BrO2 |
| Molecular Weight | 263.09 g/mol |
| IUPAC Name | 2-bromodibenzo-p-dioxin |
| Standard InChI | InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |
| Standard InChI Key | GSUCEGNAROQSGU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br |
Introduction
2-Bromooxanthrene is a chemical compound with the molecular formula C12H7BrO2. It belongs to the class of oxanthrenes, which are polycyclic aromatic compounds. Despite its potential interest in various chemical and biological applications, detailed research on 2-Bromooxanthrene is limited. This article aims to provide an overview of the compound based on available data and related research findings.
Biological and Environmental Impact
While specific biological or environmental studies on 2-Bromooxanthrene are scarce, compounds with similar structures, such as halogenated PAHs, have been shown to exhibit potential genotoxicity and environmental persistence. These characteristics suggest that 2-Bromooxanthrene could pose similar risks if released into the environment.
| Potential Impact | Description |
|---|---|
| Genotoxicity | Potential to cause genetic damage |
| Environmental Persistence | May persist in the environment, contributing to bioaccumulation |
Related Compounds and Applications
Compounds related to 2-Bromooxanthrene, such as other halogenated PAHs and dioxins, have been studied for their environmental and health impacts. For example, 1-Bromodibenzo-p-dioxin is used in analytical methods to detect polybrominated dioxins and furans in environmental samples. The study of these compounds highlights the importance of understanding the chemical and biological properties of halogenated aromatic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume